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Compound of Interest

Compound Name: (E)-1,4-Dibromobut-2-ene-d6

Cat. No.: B12304533 Get Quote

An In-Depth Technical Guide to the Chemical Properties of (E)-1,4-Dibromobut-2-ene-d6

Introduction
(E)-1,4-Dibromobut-2-ene-d6 is the deuterium-labeled form of (E)-1,4-Dibromobut-2-ene.[1]

As a stable isotope-labeled compound, it serves as a valuable tool in various scientific

disciplines, particularly in drug development and metabolic research.[1] The substitution of

hydrogen with deuterium, a heavy isotope, allows for its use as a tracer or an internal standard

in quantitative analyses such as NMR, GC-MS, and LC-MS.[1] This guide provides a

comprehensive overview of the chemical properties, synthesis, applications, and analytical

methodologies related to (E)-1,4-Dibromobut-2-ene-d6 for researchers, scientists, and drug

development professionals.

Chemical and Physical Properties
The fundamental chemical and physical properties of (E)-1,4-Dibromobut-2-ene-d6 are

summarized in the table below. It is important to note that while some experimental data is

available for its non-deuterated counterpart, (E)-1,4-Dibromobut-2-ene (CAS: 821-06-7), the

properties of the deuterated compound are expected to be very similar.
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Property Value Source

IUPAC Name
(E)-1,4-dibromo-1,1,2,3,4,4-

hexadeuteriobut-2-ene
[2]

Synonyms trans-1,4-Dibromo-2-butene-d6 [2]

CAS Number 118886-18-3 [2]

Molecular Formula C₄D₆Br₂ [2]

Molecular Weight 219.94 g/mol [1][2]

Appearance White crystalline solid [3]

Melting Point
48-51 °C (for non-deuterated

analog)
[4][5][6]

Boiling Point
205 °C (for non-deuterated

analog)
[4][5][7]

Solubility

Insoluble in water; soluble in

organic solvents like ethanol

and chloroform.[8]

[8]

Stability Light sensitive.[5] [5]

Reactivity
Incompatible with strong

oxidizers and strong bases.[4]
[4]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of (E)-1,4-Dibromobut-
2-ene-d6. While specific spectra for the d6 variant are not widely published, the expected

characteristics can be inferred from the data available for the non-deuterated analog and the

known effects of deuteration.
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Spectroscopic Technique
Data for (E)-1,4-
Dibromobut-2-ene (Non-
deuterated)

Expected Changes for
(E)-1,4-Dibromobut-2-ene-
d6

¹H NMR

Spectra available, showing

characteristic peaks for vinylic

and allylic protons.[9]

The absence of signals in the

proton NMR spectrum is the

most significant change,

confirming the high degree of

deuteration. Residual proton

signals would indicate

incomplete labeling.

¹³C NMR
Spectra available for similar

compounds.[10][11]

Carbon signals will couple to

deuterium, resulting in

multiplets instead of singlets

(or doublets if coupled to a

single proton). The chemical

shifts will be very similar.

Mass Spectrometry (MS)

Molecular ion peak

corresponding to the mass of

the non-deuterated compound

(213.90 g/mol ).[9]

The molecular ion peak will be

shifted to a higher mass-to-

charge ratio, corresponding to

the mass of the deuterated

compound (219.94 g/mol ).[2]

Infrared (IR) Spectroscopy

FT-IR spectra are available.[3]

[12] The C=C stretch for trans

alkenes is typically in the

1680-1660 cm⁻¹ region, and

the C-H wag is around 965

cm⁻¹.[13]

The C-D stretching and

bending vibrations will appear

at lower frequencies

(approximately 2100-2200

cm⁻¹ for C-D stretch)

compared to C-H vibrations

(around 3000 cm⁻¹) due to the

increased reduced mass.

Applications in Research and Drug Development
The primary utility of (E)-1,4-Dibromobut-2-ene-d6 lies in its application as an internal

standard and a tracer in metabolic studies. Deuteration can influence the pharmacokinetic and
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metabolic profiles of drug candidates, a phenomenon that is actively studied in drug

development.[1][14]
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Caption: Logical flow of applications for (E)-1,4-Dibromobut-2-ene-d6.

Experimental Protocols
Synthesis
While a specific, detailed protocol for (E)-1,4-Dibromobut-2-ene-d6 is not readily available in

the provided search results, a general synthetic route can be inferred from the preparation of its

non-deuterated analog. The synthesis would likely involve the bromination of a deuterated

precursor.

Inferred Synthetic Protocol:

Starting Material: But-2-yne-d6 or Butadiene-d6.

Reaction: The deuterated starting material is dissolved in a suitable solvent, such as

dichloromethane.
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Bromination: The solution is cooled (e.g., to -10 to 10 °C), and liquid bromine is added

dropwise.

Workup: The reaction mixture is then processed to isolate the crude product.

Purification: The crude (E)-1,4-Dibromobut-2-ene-d6 is purified, typically by recrystallization

or chromatography, to yield the final product.

The non-deuterated compound is a known intermediate in the synthesis of pharmaceuticals like

Aliskiren.[5] Therefore, the deuterated version can be used to produce deuterated Aliskiren for

research.

Analytical Methodology: HPLC
(E)-1,4-Dibromobut-2-ene can be analyzed by reverse-phase high-performance liquid

chromatography (RP-HPLC).[15] This method is suitable for the deuterated analog as well.

HPLC Conditions:

Column: Newcrom R1 or a similar reverse-phase column.[15]

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acid modifier like

phosphoric acid. For mass spectrometry detection, a volatile modifier such as formic acid

should be used instead.[15]

Detection: UV-Vis or Mass Spectrometry (MS).

Application: This method is scalable and can be used for purity assessment and for isolating

impurities in preparative separations. It is also suitable for pharmacokinetic studies.[15]
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Caption: Workflow for use as an internal standard in quantitative analysis.

Safety and Handling
The non-deuterated analog, (E)-1,4-Dibromobut-2-ene, is classified as toxic if swallowed or

inhaled and causes burns.[5] It is essential to handle this chemical with appropriate personal

protective equipment (PPE), including gloves, and eye/face protection, in a well-ventilated area

or fume hood.[5] It should be stored in a cool, dry place, away from light, strong oxidizing

agents, and strong bases.[4][8]

Conclusion
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(E)-1,4-Dibromobut-2-ene-d6 is a crucial tool for researchers in chemistry and drug

development. Its primary value is as an internal standard for accurate quantification and as a

tracer for elucidating metabolic pathways and pharmacokinetic profiles. Understanding its

chemical properties, reactivity, and appropriate analytical methods is key to its effective

utilization in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. trans-1,4-Dibromo-2-butene-d6 | C4H6Br2 | CID 12216767 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]

5. chembk.com [chembk.com]

6. guidechem.com [guidechem.com]

7. chemsynthesis.com [chemsynthesis.com]

8. (E)-1,4-Dibromobut-2-ene, CAS 821-06-7, High Purity Industrial Grade Liquid at Attractive
Prices [jigspharma.com]

9. (E)-1,4-Dibromobut-2-ene(821-06-7) 1H NMR spectrum [chemicalbook.com]

10. spectrabase.com [spectrabase.com]

11. (Z)-1,4-dibromobut-2-ene | C4H6Br2 | CID 5354994 - PubChem
[pubchem.ncbi.nlm.nih.gov]

12. (E)-1,4-Dibromobut-2-ene(821-06-7)FT-IR [m.chemicalbook.com]

13. spectroscopyonline.com [spectroscopyonline.com]

14. medchemexpress.com [medchemexpress.com]

15. (E)-1,4-Dibromo-2-butene | SIELC Technologies [sielc.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12304533?utm_src=pdf-body
https://www.benchchem.com/product/b12304533?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/e-1-4-dibromobut-2-ene-d6.html
https://pubchem.ncbi.nlm.nih.gov/compound/trans-1_4-Dibromo-2-butene-d6
https://pubchem.ncbi.nlm.nih.gov/compound/trans-1_4-Dibromo-2-butene-d6
https://pubchem.ncbi.nlm.nih.gov/compound/trans-1_4-Dibromo-2-butene
https://pubchem.ncbi.nlm.nih.gov/compound/trans-1_4-Dibromo-2-butene
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3312702.htm
https://www.chembk.com/en/chem/(e)-1,4-dibromobut-2-ene
https://www.guidechem.com/dictionary/en/6974-12-5.html
https://www.chemsynthesis.com/base/chemical-structure-17744.html
https://www.jigspharma.com/-e-1-4-dibromobut-2-ene-3159146.html
https://www.jigspharma.com/-e-1-4-dibromobut-2-ene-3159146.html
https://www.chemicalbook.com/SpectrumEN_821-06-7_1hnmr.htm
https://spectrabase.com/spectrum/6g4cJuWp179
https://pubchem.ncbi.nlm.nih.gov/compound/Z_-1_4-dibromobut-2-ene
https://pubchem.ncbi.nlm.nih.gov/compound/Z_-1_4-dibromobut-2-ene
https://m.chemicalbook.com/SpectrumEN_821-06-7_FT_IR.htm
https://www.spectroscopyonline.com/view/infrared-spectroscopy-alkenes
https://www.medchemexpress.com/e-1-4-dibromobut-2-ene-d6.html?locale=es-ES
https://sielc.com/e-14-dibromo-2-butene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12304533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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